5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrahydrofuran moiety, and an aminoethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione typically involves multiple stepsThe tetrahydrofuran-2-ylmethyl group is then attached via a nucleophilic substitution reaction, and finally, the aminoethylidene group is introduced through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminoethylidene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Shares the tetrahydrofuran moiety but differs in the substitution pattern.
5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione: Similar structure but with a piperazine group instead of the tetrahydrofuran moiety.
Uniqueness
5,5-Dimethyl-2-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H23NO3/c1-10(16-9-11-5-4-6-19-11)14-12(17)7-15(2,3)8-13(14)18/h11,17H,4-9H2,1-3H3 |
InChI Key |
JKRWCSRUKHZKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
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